(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
CAS No.: 683257-71-8
Cat. No.: VC4552977
Molecular Formula: C22H14BrN3O2S
Molecular Weight: 464.34
* For research use only. Not for human or veterinary use.
![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile - 683257-71-8](/images/structure/VC4552977.png)
Specification
CAS No. | 683257-71-8 |
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Molecular Formula | C22H14BrN3O2S |
Molecular Weight | 464.34 |
IUPAC Name | (E)-3-(4-bromo-2-methylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Standard InChI | InChI=1S/C22H14BrN3O2S/c1-13-8-16(23)6-7-18(13)25-11-15(10-24)21-26-19(12-29-21)17-9-14-4-2-3-5-20(14)28-22(17)27/h2-9,11-12,25H,1H3/b15-11+ |
Standard InChI Key | JMLWGPMAZOQXIR-RVDMUPIBSA-N |
SMILES | CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a prop-2-enenitrile backbone (C₃H₃N) substituted at positions 2 and 3. The 2-position hosts a 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl group, while the 3-position is functionalized with a (4-bromo-2-methylphenyl)amino group. The (2E) configuration indicates a trans arrangement across the double bond, which influences reactivity and intermolecular interactions .
Core Components
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Coumarin-thiazole moiety: The 2H-chromen-2-one (coumarin) system fused to a thiazole ring enhances π-conjugation, potentially conferring fluorescence or bioactivity .
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Acrylonitrile backbone: The nitrile group and α,β-unsaturated system enable participation in cycloaddition and polymerization reactions .
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Aryl amino group: The 4-bromo-2-methylphenyl substituent may modulate electronic effects and steric bulk, impacting binding affinity in biological systems .
Molecular Formula and Mass
Based on structural decomposition:
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Molecular formula: C₂₃H₁₅BrN₄O₂S
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Exact mass: Calculated as 515.0124 u (using ’s methodology for analogous thiazole-coumarin systems).
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Key fragments: Bromine isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) and characteristic losses (e.g., –CN, –CO) in mass spectrometry .
Spectroscopic Signatures
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IR: Expected peaks at ~2220 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (coumarin carbonyl), and 1600 cm⁻¹ (C=N thiazole) .
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¹H NMR: Diagnostic signals include δ 8.5–8.7 ppm (coumarin H-4), δ 7.2–7.8 ppm (aromatic protons), and δ 2.4 ppm (methyl group) .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into three building blocks (Fig. 1):
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4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-amine: Synthesized via cyclization of 3-(bromoacetyl)coumarin with thiourea .
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(4-Bromo-2-methylphenyl)amine: Prepared by nitration/reduction or direct bromination of o-toluidine derivatives .
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Prop-2-enenitrile scaffold: Introduced via Knoevenagel condensation or palladium-catalyzed cyanation .
Thiazole-Coumarin Intermediate
3-(Bromoacetyl)coumarin undergoes nucleophilic substitution with thiourea in ethanol, yielding 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one . Subsequent diazotization and coupling with acrylonitrile derivatives installs the nitrile functionality .
Aryl Amino Functionalization
The (4-bromo-2-methylphenyl)amino group is introduced via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium catalysts to form the C–N bond . Stereoselective formation of the (E)-isomer is achieved using bulky ligands to favor trans addition.
Optimization Challenges
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Regioselectivity: Competing reactions at thiazole N-3 vs. coumarin O-2 require careful control of reaction conditions .
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Stereochemical purity: The (2E) configuration is maintained by using non-polar solvents and low temperatures to prevent isomerization.
Physicochemical Properties
Thermal and Solubility Data
Stability Profile
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